molecular formula C17H12FNO3 B7480031 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide

2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide

Cat. No.: B7480031
M. Wt: 297.28 g/mol
InChI Key: DBLBEWSJVKAAJZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide typically involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and a fluorinated benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interfere with the replication of bacterial and fungal cells, leading to their death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Warfarin: An anticoagulant that also contains a coumarin scaffold.

    Armillarisin A: An antibiotic with a coumarin structure.

    Novobiocin: An aminocoumarin antibiotic.

Uniqueness

2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The combination of the coumarin scaffold with a fluorinated benzamide moiety provides a distinct chemical structure that may offer advantages over other coumarin derivatives in terms of potency and selectivity .

Properties

IUPAC Name

2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLBEWSJVKAAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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